1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
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Overview
Description
1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dichlorophenyl group with a pyrido[1,2-a]pyrimidin-4-one moiety, making it a subject of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions
Preparation of Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Lacks the dimethyl groups, which may affect its biological activity and chemical properties.
1-(2,4-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Contains only one methyl group, potentially altering its reactivity and interactions.
Uniqueness
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-9-4-3-7-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-6-5-11(18)8-12(13)19/h3-8H,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNHEQXMPCSLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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